molecular formula C14H15NO3 B052071 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione CAS No. 120666-79-7

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione

Cat. No.: B052071
CAS No.: 120666-79-7
M. Wt: 245.27 g/mol
InChI Key: JHTPNSZLWPWZLV-UHFFFAOYSA-N
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Description

7-Phenyl-8-oxa-1-azabicyclo[521]decane-9,10-dione is a bicyclic compound that features a unique structure with a phenyl group, an oxygen atom, and a nitrogen atom incorporated into its bicyclic framework

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic framework.

    Substitution: The phenyl group and other substituents can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPNSZLWPWZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923511
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120666-79-7
Record name 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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